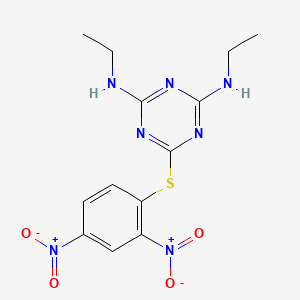

6-((2,4-dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

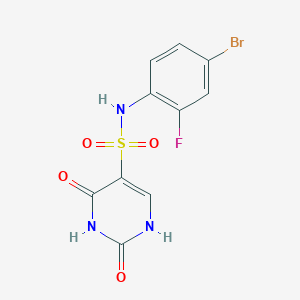

The compound is a derivative of 2,4-dinitrophenol, which is a compound with a benzene ring carrying a phenol group and two nitro groups . It also seems to contain elements of a triazine, which is a class of nitrogen-containing heterocycles .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 2,4-dinitrophenol can be synthesized by nitration of phenol with nitric acid in an aqueous-alcoholic medium .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including the phenol, nitro groups, and triazine ring .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the nitro groups and the phenol group. For instance, 2,4-dinitrophenol has been used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, 2,4-dinitrophenol is a solid at room temperature .Aplicaciones Científicas De Investigación

- Selective Detection of 2,4-Dinitrophenol (2,4-DNP) : Researchers have explored using this compound for detecting 2,4-DNP, an organic contaminant prevalent in water environments. A study utilized a material called NH2-MIL-125 (Ti) based on dual-parameter sensing technology. The fluorescence intensity ratio (I0/I) and emission peak shift (Δλ) of NH2-MIL-125 (Ti) were employed for selective detection of 2,4-DNP. The probe exhibited excellent potential for assessing water quality by recognizing 2,4-DNP concentrations .

- DNP-X Succinimidyl Ester : This compound contains a fluorophore linked to a succinimidyl ester via an aminohexanoyl spacer. It is used for bioconjugation and can be detected with anti-dinitrophenyl (anti-DNP) antibodies. Researchers employ it in immunoassays and protein labeling .

- Interaction with Tryptophan : Scientists have investigated the quenching of tryptophan fluorescence using different dinitrophenols, including 2,4-DNP. Understanding such interactions provides insights into molecular binding and can be relevant in drug discovery and protein studies .

Environmental Sensing and Water Quality Assessment

Bioconjugates and Antibody Detection

Fluorescence Quenching Studies

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(2,4-dinitrophenyl)sulfanyl-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N7O4S/c1-3-14-11-16-12(15-4-2)18-13(17-11)25-10-6-5-8(19(21)22)7-9(10)20(23)24/h5-7H,3-4H2,1-2H3,(H2,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUCWLSKBNXGKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N7O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2,6-difluorophenyl)piperidine-1-carboxamide](/img/structure/B2512123.png)

![{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide](/img/structure/B2512129.png)

![6-Bromo-5-methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B2512131.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2512139.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2512140.png)